2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
General Context of Benzamide (B126) and Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Benzamide and pyridine derivatives represent two of the most ubiquitous and versatile structural motifs in the fields of organic and medicinal chemistry. The benzamide functional group, characterized by a carboxamide attached to a benzene (B151609) ring, is a cornerstone in the design of biologically active molecules. Its ability to participate in hydrogen bonding and engage in various intermolecular interactions makes it a privileged scaffold in drug discovery. Numerous approved drugs across a wide range of therapeutic areas, including antiemetics, antipsychotics, and antiarrhythmics, feature the benzamide core, underscoring its clinical significance.
Similarly, the pyridine ring, a nitrogen-containing heterocycle, is a fundamental building block in the development of pharmaceuticals and functional materials. nih.govrsc.orgresearchgate.net The nitrogen atom in the pyridine ring imparts unique electronic properties, enhances solubility, and provides a site for hydrogen bonding, all of which can significantly influence a molecule's biological activity and pharmacokinetic profile. nih.govnih.gov Its presence is noted in a vast array of FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.org The fusion of these two key pharmacophores, the benzamide and pyridine moieties, into a single molecular entity has led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov
Significance of Halo- and Nitro-Substituted Benzamides with Pyridine Moieties in Chemical Biology and Material Sciences
The introduction of halogen (halo-) and nitro- substituents onto the benzamide ring system, particularly in conjunction with a pyridine moiety, dramatically expands the chemical space and potential applications of these compounds. Halogen atoms, such as chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of a chlorine atom can lead to enhanced potency and improved pharmacokinetic properties.
The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. rsc.org This reactivity is often exploited in organic synthesis to introduce further functionalization. In the context of chemical biology, nitroaromatic compounds are well-known for their potential as hypoxia-selective drugs and as probes for studying cellular redox processes. In material sciences, the presence of nitro groups can lead to interesting optical and electronic properties, making such compounds candidates for applications in nonlinear optics and as components of advanced materials.
Current Research Landscape and Knowledge Gaps Pertaining to 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide
A thorough review of the current scientific literature reveals that while extensive research has been conducted on benzamide and pyridine derivatives individually and in combination, there is a notable scarcity of studies specifically focused on This compound . While related structures, such as other substituted benzamides, have been synthesized and evaluated for various biological activities, this specific compound remains largely unexplored. nih.govnih.gov The existing information is often limited to its listing in chemical supplier catalogs, with minimal to no data available on its synthesis, characterization, or potential applications. fluorochem.co.uk This represents a significant knowledge gap in the field. The unique combination of a chloro and a nitro substituent on the benzamide ring, coupled with the N-(pyridin-2-ylmethyl) moiety, suggests a potential for interesting chemical and biological properties that have yet to be investigated.
Research Objectives and Scope for Comprehensive Investigation of this compound
Given the promising yet underexplored nature of This compound , a comprehensive investigation is warranted. The primary research objectives should be:
Development of an efficient and scalable synthetic route for the high-purity synthesis of the target compound.
Thorough physicochemical characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to unequivocally confirm its structure.
Systematic evaluation of its potential biological activities through a battery of in vitro assays, targeting areas suggested by the activities of related compounds, such as anticancer, antimicrobial, and enzyme inhibition studies.
Exploration of its potential in material sciences , investigating properties such as its photophysical characteristics and thermal stability.
The scope of this research would be to bridge the current knowledge gap and to provide a solid foundation for any future development of this compound for therapeutic or material science applications. The findings from such a study would be a valuable addition to the field of heterocyclic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-12-7-10(17(19)20)4-5-11(12)13(18)16-8-9-3-1-2-6-15-9/h1-7H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJQEGCWXIUSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Nitro N Pyridin 2 Ylmethyl Benzamide
Strategic Retrosynthetic Analysis of the 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, as this is a common and reliable bond to form in the forward synthesis. amazonaws.com This primary disconnection breaks the molecule into two key synthons: an electrophilic acyl synthon derived from 2-chloro-4-nitrobenzoic acid and a nucleophilic amine synthon corresponding to (pyridin-2-yl)methanamine.
The corresponding chemical equivalents (reagents) for these synthons are 2-chloro-4-nitrobenzoic acid (or its more reactive acyl chloride derivative) and (pyridin-2-yl)methanamine .
Further retrosynthetic analysis can be applied to these primary precursors:
2-chloro-4-nitrobenzoic acid: This substituted benzoic acid can be disconnected further. The carboxylic acid can be traced back to a methyl group, suggesting toluene (B28343) as a potential starting material. The chloro and nitro groups are introduced via electrophilic aromatic substitution, requiring a careful strategy to achieve the desired 2,4-substitution pattern. chegg.com
(Pyridin-2-yl)methanamine: This precursor can be retrosynthetically derived from 2-picoline (2-methylpyridine) or pyridine-2-carbonitrile.
This analysis provides a strategic roadmap for the synthesis, highlighting the key bond formations and the required starting materials.
Multi-Step Synthetic Routes to this compound
The forward synthesis of the target molecule is a multi-step process that involves the independent preparation of the two main precursors followed by their condensation.
The benzamide (B126) core originates from 2-chloro-4-nitrobenzoic acid. The synthesis of this key intermediate is critical and can be achieved through various routes. One common industrial approach involves the chlorination and nitration of toluene, followed by oxidation of the methyl group. chegg.com However, most contemporary methods focus on the direct functionalization of simpler benzene (B151609) derivatives.
A patented method describes the synthesis of 2-chloro-4-nitrobenzoic acid from 2-chloro-4-nitro-6-hydroxy-isopropylbenzene, achieving a high yield of over 90%. google.com Another established pathway involves the nitration of 2-chlorobenzoic acid, although this can lead to mixtures of isomers that require purification.
| Starting Material | Key Transformation | Reagents | Yield | Reference |
| Toluene | Nitration, Chlorination, Oxidation | HNO₃/H₂SO₄, Cl₂/FeCl₃, KMnO₄ | Moderate | chegg.com |
| 2-chloro-4-nitro-6-hydroxy-isopropylbenzene | Oxidation/Rearrangement | N-methylmorpholine, tetra-n-propyl titanate | 91-93% | google.com |
Once 2-chloro-4-nitrobenzoic acid is obtained, it is typically activated for the subsequent amidation reaction. A common method is to convert it to the more reactive 2-chloro-4-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov
The pyridine (B92270) moiety is introduced via the amine precursor, (pyridin-2-yl)methanamine. This compound can be synthesized through several methods. A common laboratory-scale preparation involves the reduction of pyridine-2-carbonitrile. Another route starts from pyridine-2-carboxaldehyde, which can be converted to the amine via reductive amination. youtube.com Patents also describe methods for producing various pyridin-2-yl-methylamine derivatives through processes like the reductive amination of cyanohydrins. google.comgoogle.com
| Starting Material | Key Transformation | Typical Reagents |
| Pyridine-2-carbonitrile | Nitrile Reduction | LiAlH₄ or H₂/Catalyst |
| Pyridine-2-carboxaldehyde | Reductive Amination | NH₃, H₂/Catalyst (e.g., Raney Ni) |
| 2-Picoline | Halogenation followed by Amination | NBS, then NH₃ |
Achieving the correct 1-carboxy-2-chloro-4-nitro substitution pattern on the benzene ring requires careful control of electrophilic aromatic substitution reactions. The directing effects of the substituents are paramount.
Starting from Toluene: A plausible route involves first nitrating toluene to get p-nitrotoluene. The methyl group is an ortho-, para-director, and the para product is typically favored and easier to separate. Subsequent chlorination of p-nitrotoluene would be directed by both groups. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. This would lead to chlorination at the position ortho to the methyl group, yielding 2-chloro-4-nitrotoluene. Finally, oxidation of the methyl group with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid would yield the desired 2-chloro-4-nitrobenzoic acid. chegg.com
Starting from 2-Chlorobenzoic Acid: Direct nitration of 2-chlorobenzoic acid is also possible. The carboxyl group is a meta-director, and the chloro group is an ortho-, para-director. Nitration would be expected to occur at the 4- or 6-positions (para or ortho to the chlorine, and meta to the carboxylic acid). This often leads to a mixture of 2-chloro-4-nitrobenzoic acid and 2-chloro-6-nitrobenzoic acid, requiring separation. The regioselectivity of such nitrations can be influenced by reaction conditions, such as the choice of nitrating agent (e.g., HNO₃/H₂SO₄). scholarsjournal.netresearchgate.net
The selective chlorination of benzoyl chloride itself, using catalysts like ferric chloride and iodine, has also been studied to control the position of halogenation. google.com
The final and key step in the synthesis is the formation of the amide bond between the 2-chloro-4-nitrobenzoyl core and the (pyridin-2-yl)methanamine. There are two primary strategies for this transformation:
Acyl Chloride Method: This is a robust and widely used method. The 2-chloro-4-nitrobenzoic acid is first converted to 2-chloro-4-nitrobenzoyl chloride using thionyl chloride or a similar reagent. The resulting acyl chloride is highly electrophilic and reacts readily with (pyridin-2-yl)methanamine in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. nih.govprepchem.com
Direct Coupling Method: This approach avoids the isolation of the acyl chloride by using a coupling agent to activate the carboxylic acid in situ. A mixture of 2-chloro-4-nitrobenzoic acid and (pyridin-2-yl)methanamine is treated with a peptide coupling reagent. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. chemicalbook.com
| Method | Reagents | Advantages | Disadvantages | Reference |
| Acyl Chloride | SOCl₂ or (COCl)₂, then amine + base | High reactivity, generally high yield | Requires an extra step, harsh reagents | nih.govprepchem.com |
| Direct Coupling | EDCI/DMAP or DCC/HOBt | Milder conditions, one-pot procedure | Coupling agents can be expensive, potential for side products | chemicalbook.com |
Development of Novel and Efficient Synthetic Protocols for this compound
Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Cross-Coupling)
Transition-metal catalysis, particularly with palladium, offers sophisticated methods for forming the core structure of benzamides or for their subsequent derivatization. While direct synthesis of the amide bond can be facilitated by various coupling reagents, palladium-catalyzed cross-coupling reactions are especially relevant for modifying the aryl chloride component of the molecule. nih.govacs.org
Reactions like the Suzuki-Miyaura coupling (using boronic acids), Buchwald-Hartwig amination (using amines), and Sonogashira coupling (using terminal alkynes) can be employed to replace the chlorine atom on the benzamide ring with a variety of substituents. acs.orgnih.gov This allows for the late-stage functionalization of the molecule, providing access to a diverse library of analogues. The C-NO2 bond is generally inert to these conditions, allowing for selective reaction at the C-Cl bond. researchgate.net The choice of palladium precursor (e.g., Pd(OAc)2), ligand (e.g., phosphines, N-heterocyclic carbenes), and base is crucial for achieving high efficiency and yield. nih.govsemanticscholar.org
A general scheme for such a transformation is presented below:
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions| Coupling Reaction | Nucleophile | Resulting Structure (R-group attached at Chloro-position) |
|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Aryl |
| Buchwald-Hartwig | Amine (R₂NH) | Amino (NR₂) |
| Sonogashira | Terminal Alkyne (RC≡CH) | Alkynyl |
Green Chemistry Principles in this compound Synthesis (e.g., Ultrasound-Assisted Synthesis)
In line with the principles of green chemistry, methods that reduce reaction times, energy consumption, and waste are highly desirable. Ultrasound-assisted synthesis has emerged as a powerful tool in this regard. researchgate.netsemanticscholar.org The application of ultrasonic irradiation can significantly accelerate organic reactions through the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots. semanticscholar.org
For the synthesis of this compound, ultrasound could be applied to the amidation step. This technique has been shown to improve yields and dramatically shorten reaction times for the formation of various amides and heterocyclic compounds. nih.govmdpi.com The use of bio-based and non-volatile solvents like lactic acid can further enhance the green credentials of the synthesis. researchgate.net Compared to conventional heating methods, sonochemical procedures are often simpler, safer, and more energy-efficient. researchgate.netmdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction conditions for the formation of the title compound involves systematically varying parameters such as solvent, catalyst, base, temperature, and reaction time.
A model for such an optimization process can be drawn from studies on analogous benzamide syntheses. nih.gov For the key amidation reaction between 2-chloro-4-nitrobenzoyl chloride and 2-(aminomethyl)pyridine, a typical optimization table might look as follows.
Table 2: Optimization of Reaction Conditions for a Model Amidation Reaction
| Entry | Solvent | Base | Catalyst | Method | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Dichloromethane (B109758) | Triethylamine | None | Stirring | 16 | Moderate |
| 2 | Dimethylformamide (DMF) | Triethylamine | None | Stirring | 12 | Moderate-High |
| 3 | Dichloromethane | Pyridine | DMAP | Stirring | 12 | High |
Based on analogous reactions, solvents like dichloromethane (DCM) or dimethylformamide (DMF) are effective. nih.govchemicalbook.com The addition of a base such as triethylamine or pyridine is necessary to neutralize the HCl byproduct. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction. chemicalbook.com
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of the title compound is dictated by its three main functional components: the activated aryl chloride, the nitro group, and the pyridine ring.
Substitution Reactions at the Chloro Position
The chlorine atom at the 2-position of the benzamide ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group in the para-position. researchgate.net This allows for the facile displacement of the chloride by a wide range of nucleophiles. This reactivity is a cornerstone for creating derivatives with diverse properties.
Table 3: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxides | Sodium Methoxide (NaOMe) | 2-methoxy-benzamide derivative |
| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-benzamide derivative |
| Amines | Piperidine | 2-(piperidin-1-yl)-benzamide derivative |
These reactions typically proceed under mild conditions and provide a straightforward route to functionalize the benzoyl moiety. The regioselectivity is generally high, with the substitution occurring exclusively at the chloro-position due to the strong activation by the nitro group. researchgate.net
Redox Chemistry Involving Nitro and Pyridine Moieties
The nitro and pyridine groups within the molecule are both redox-active, offering further avenues for derivatization.
The aromatic nitro group can be readily reduced to an amino group (NH₂) under various conditions, such as using tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. nih.gov This transformation is fundamental in medicinal chemistry, as the resulting aniline (B41778) derivative can undergo a host of subsequent reactions, including diazotization, acylation, and alkylation.
The pyridine moiety also exhibits characteristic redox behavior. The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the pyridine ring, influencing its reactivity in further transformations. Conversely, while the pyridine ring itself is generally resistant to reduction under standard conditions, the formation of pyridinium (B92312) salts via alkylation can make it more susceptible to reduction by agents like sodium borohydride.
Coupling Reactions for Molecular Complexity Enhancement
Beyond substitution, the chloro-substituent serves as a handle for transition-metal-catalyzed coupling reactions to build more complex molecular architectures. As mentioned in section 2.3.1, palladium-catalyzed reactions are particularly powerful for this purpose. nih.gov By coupling the this compound scaffold with various organometallic reagents or unsaturated partners, new carbon-carbon and carbon-heteroatom bonds can be formed. researchgate.net
For instance, a Suzuki coupling with a heterocyclic boronic acid could introduce a new aromatic system, while a Heck reaction with an acrylate (B77674) ester could append a propenoate side chain. These strategies allow the core structure to be elaborated into larger, more complex molecules with tailored functionalities.
Advanced Structural Elucidation and Conformational Analysis of 2 Chloro 4 Nitro N Pyridin 2 Ylmethyl Benzamide
Single Crystal X-ray Diffraction Studies of 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide
No published single-crystal X-ray diffraction data for this compound could be located.
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Information regarding the molecular conformation, hydrogen bonding, and π-π stacking interactions for this specific compound is not available in the current body of scientific literature.
Crystal Packing and Supramolecular Assembly
Details on the crystal packing and any resulting supramolecular assemblies of this compound have not been reported.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structure Analysis of this compound
No solution-state NMR spectroscopic data (¹H NMR, ¹³C NMR, or other relevant NMR experiments) for this compound has been found in the public domain.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights of this compound
Experimentally obtained FT-IR and Raman spectra, which would provide insights into the functional groups and conformational properties of this compound, are not available in published literature.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis of this compound
There is no high-resolution mass spectrometry data available that would allow for the precise determination of the molecular weight and analysis of the fragmentation pattern of this compound.
Theoretical and Computational Investigations of 2 Chloro 4 Nitro N Pyridin 2 Ylmethyl Benzamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling of 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Comprehensive studies employing Density Functional Theory (DFT) to specifically elucidate the electronic structure and reactivity of this compound have not been identified in the reviewed literature. Such calculations would typically provide insights into the molecule's quantum chemical properties.
HOMO-LUMO Analysis and Frontier Molecular Orbitals
A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This type of analysis is crucial for understanding the molecule's chemical reactivity, with the HOMO energy level indicating its electron-donating capability and the LUMO energy level its electron-accepting potential. The energy gap between these orbitals is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
Detailed Molecular Electrostatic Potential (MEP) maps for this compound are not found in the current body of scientific literature. MEP mapping is a valuable computational tool used to predict the sites of electrophilic and nucleophilic attack by visualizing the electron density distribution around the molecule.
Conformational Energy Landscapes and Rotational Barriers
There is no specific information available regarding the conformational energy landscapes or the rotational barriers of the flexible bonds within this compound. This type of study would be instrumental in identifying the most stable conformations of the molecule and understanding its dynamic behavior.
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration of this compound
No specific molecular mechanics or molecular dynamics simulation studies for this compound have been reported. These simulations would be employed to explore the conformational space of the molecule over time, providing a more dynamic picture of its structural flexibility and intermolecular interactions.
In Silico Prediction of Molecular Interactions of this compound with Biological Targets
While in silico methods are commonly used to predict the interaction of small molecules with biological targets, specific studies detailing these predictions for this compound are not present in the available literature.
Molecular Docking Studies and Binding Mode Analysis
There are no published molecular docking studies that specifically describe the binding mode and affinity of this compound with any particular biological target. Such studies would be essential for predicting its potential pharmacological activity and for guiding further drug discovery efforts.
Molecular Interaction Studies and Mechanistic Insights of 2 Chloro 4 Nitro N Pyridin 2 Ylmethyl Benzamide
Structure Activity Relationship Sar and Rational Design of 2 Chloro 4 Nitro N Pyridin 2 Ylmethyl Benzamide Derivatives
Systematic Structural Modifications of the 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide Scaffold
The this compound scaffold presents three main regions for systematic structural modification: the benzene (B151609) ring, the pyridine (B92270) moiety, and the amide linker. Understanding the impact of substitutions at these positions is fundamental to developing a comprehensive SAR.
While specific SAR studies on the benzene ring of this compound are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the substitution pattern on an N-aryl ring significantly influenced their biological activity. A study on these compounds revealed that the presence of both an electron-donating group (e.g., -CH3) and an electron-withdrawing group (e.g., -NO2) on the N-phenyl ring was favorable for inhibitory activity against certain enzymes. nih.govresearchgate.net This suggests that a balanced electronic profile on the aromatic systems can be beneficial.
For the core benzene ring of this compound, modifications could involve:
Position and nature of the halogen: Replacing the chlorine at the 2-position with other halogens (F, Br, I) or moving it to other positions could modulate the lipophilicity and electronic nature of the ring.
Modification of the nitro group: Shifting the nitro group from the 4-position or replacing it with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -NH2) would significantly alter the electronic properties and could reveal critical interactions with a biological target.
A study on novel 4-substituted-3-nitrobenzamide derivatives as anti-tumor agents indicated that various substitutions on the benzene ring led to potent inhibitory activities against several cancer cell lines. nih.gov This highlights the importance of the substitution pattern on the benzamide (B126) core for biological efficacy.
Table 1: Hypothetical Substituent Effects on the Benzene Ring
| Position | Substituent | Expected Effect on Activity | Rationale |
| 2 | -F, -Br, -I | Modulation of lipophilicity and electronic properties | Halogen bonding and steric effects can influence binding affinity. |
| 4 | -CN, -CF3 | Alteration of electron-withdrawing strength | May enhance or decrease activity depending on the specific target interactions. |
| 4 | -OCH3, -NH2 | Introduction of electron-donating properties | Could significantly change the molecule's interaction profile. |
| 5 | Various groups | Exploration of additional binding pockets | Introduction of substituents at this position could lead to new interactions with the target. |
The N-(pyridin-2-ylmethyl) group plays a significant role, likely involving hydrogen bonding and π-stacking interactions with the biological target. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key feature in many drug-receptor interactions.
Systematic modifications to the pyridine moiety could include:
Isomeric substitution: Moving the point of attachment from the 2-position to the 3- or 4-position of the pyridine ring would alter the geometry of the molecule and the orientation of the nitrogen atom, potentially impacting binding.
Substitution on the pyridine ring: Introducing small alkyl, halogen, or other functional groups at various positions on the pyridine ring could probe for additional binding interactions and fine-tune the electronic properties of the ring. For instance, in a series of pyridine-2-carboxylic acid thiazol-2-ylamide analogues, substitution at the 3-position of the pyridine ring with groups containing oxygen or nitrogen atoms was found to be most effective for enzyme inhibition. nih.gov
Table 2: Potential Modifications of the Pyridine Moiety
| Modification Type | Specific Change | Potential Impact on Activity |
| Isomeric Substitution | N-(pyridin-3-ylmethyl) or N-(pyridin-4-ylmethyl) | Altered spatial arrangement and hydrogen bonding capabilities. |
| Ring Substitution | Addition of -CH3, -Cl, -OCH3 at positions 3, 4, 5, or 6 | Probing for steric and electronic effects within the binding pocket. |
The amide linker (-CONH-) is a critical structural element that provides rigidity and establishes a specific spatial relationship between the benzoyl and pyridinylmethyl moieties. It is also a key site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor.
Variations at the amide linker are generally less common due to its crucial role in maintaining the structural integrity of the molecule. However, some modifications could be explored:
N-alkylation: Replacing the amide proton with a small alkyl group (e.g., methyl) would eliminate its hydrogen bond donating ability, which can help to determine the importance of this interaction for biological activity.
Bioisosteric replacement: The amide bond could be replaced with other groups that mimic its geometry and electronic properties, such as a reverse amide, an ester, or a thioamide.
In a study of benzamide and picolinamide (B142947) derivatives, the nature of the amide linkage and the groups attached to it were shown to be critical for their inhibitory activity against acetylcholinesterase. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable for predicting the activity of novel analogues and guiding rational drug design.
2D-QSAR: This approach correlates biological activity with 2D descriptors that can be calculated from the chemical structure, such as physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (e.g., Hammett constants), and topological indices. A 2D-QSAR model for a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives was successfully developed to predict their anticancer activity, demonstrating the utility of this approach for pyridine-containing compounds. frontiersin.org
3D-QSAR: These models consider the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity with the steric and electrostatic fields surrounding the molecules. A 3D-QSAR study on fatty acid amide hydrolase inhibitors, which included biphenyl-3-yl alkylcarbamates, highlighted the importance of shape complementarity and hydrogen bonds for high potency. nih.gov
For a series of this compound analogues, a robust QSAR model would likely incorporate descriptors related to:
Electronic properties: The electron-donating or -withdrawing nature of substituents on both aromatic rings.
Steric parameters: The size and shape of the substituents.
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target.
A pharmacophore model for this compound and its analogues would likely include:
An aromatic ring feature corresponding to the 2-chloro-4-nitrobenzoyl moiety.
Another aromatic ring feature for the pyridine moiety.
A hydrogen bond acceptor feature from the pyridine nitrogen and/or the carbonyl oxygen of the amide.
A hydrogen bond donor feature from the amide N-H group.
A hydrophobic feature associated with the chloro-substituted benzene ring.
A study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors identified a pharmacophore model with a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature as key for activity. nih.gov Similarly, a pharmacophore model for nitrogen heterocycles as N-myristoyltransferase inhibitors also highlighted the importance of aromatic and hydrogen bonding features. mdpi.com Such models can be used to screen virtual libraries of compounds to identify novel molecules with the desired structural features for potential biological activity.
Bioisosteric Replacement and Scaffold Hopping Strategies for this compound
Bioisosteric replacement and scaffold hopping are powerful strategies in drug discovery used to identify novel chemotypes with improved pharmacological profiles while retaining the desired biological activity of a parent compound. nih.gov
Bioisosteric Replacement
Bioisosterism involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. This strategy is often employed to address liabilities such as metabolic instability, toxicity, or poor solubility. For the this compound core, several key moieties are candidates for bioisosteric replacement.
Aromatic Nitro Group (NO₂): The aromatic nitro group is a strong electron-withdrawing group but is often associated with metabolic liabilities, including potential reduction to reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com Therefore, replacing it is a common optimization strategy. A classic bioisostere for the nitro group is the trifluoromethyl (CF₃) group. nih.govnih.gov The CF₃ group is also strongly electron-withdrawing but is metabolically much more stable. Other potential replacements include the cyano (-CN) and sulfonyl (-SO₂Me) groups. These modifications can preserve or enhance binding affinity while significantly improving the compound's safety and pharmacokinetic profile. nih.govresearchgate.net
Chloro Group (Cl): The chloro substituent can be replaced with other groups to probe steric and electronic requirements in its binding pocket. A simple replacement with a methyl group (-CH₃) maintains a similar size but alters the electronic properties from electron-withdrawing to electron-donating. Replacing it with a fluorine atom (F) retains the electron-withdrawing character but with a smaller atomic radius.
Substituted Phenyl Ring: The entire 2-chloro-4-nitrophenyl ring can be replaced with other cyclic systems to improve properties. Saturated bioisosteres like bicyclo[1.1.1]pentane or bicyclo[2.2.2]octane can mimic the geometry of a para-substituted phenyl ring, often leading to improved solubility and metabolic stability by reducing lipophilicity. chemrxiv.orgacs.orgchem-space.com Heterocyclic rings, such as pyrimidine (B1678525) or another pyridine ring, can also serve as bioisosteres, introducing new hydrogen bonding capabilities and modulating physicochemical properties.
Amide Linker (-CONH-): The amide bond is susceptible to hydrolysis by proteases. Non-classical bioisosteres like 1,2,3-triazoles can mimic the geometry and hydrogen bonding pattern of the amide bond while being resistant to cleavage.
The following interactive table illustrates potential bioisosteric replacements for the parent compound and the hypothetical impact on its properties.
| Parent Moiety | Bioisosteric Replacement | Resulting Structure | Hypothetical Impact on Properties |
| 4-Nitro (NO₂) | Trifluoromethyl (CF₃) | 2-chloro-4-(trifluoromethyl)-N-(pyridin-2-ylmethyl)benzamide | Increased metabolic stability, maintained or improved potency. nih.gov |
| 4-Nitro (NO₂) | Cyano (CN) | 2-chloro-4-cyano-N-(pyridin-2-ylmethyl)benzamide | Improved metabolic profile, potential alteration in binding interactions. |
| 2-Chloro (Cl) | Methyl (CH₃) | 2-methyl-4-nitro-N-(pyridin-2-ylmethyl)benzamide | Altered electronic profile, probes steric tolerance. |
| Phenyl Ring | Bicyclo[1.1.1]pentane | N-(pyridin-2-ylmethyl)bicyclo[1.1.1]pentane-1-carboxamide derivative | Improved solubility and metabolic stability, reduced lipophilicity. chemrxiv.org |
| Amide Linker | 1,2,3-Triazole | 1-(2-chloro-4-nitrophenyl)-4-((pyridin-2-yl)methyl)-1H-1,2,3-triazole | Enhanced resistance to hydrolysis, maintained key interactions. |
Scaffold Hopping
Scaffold hopping aims to replace the central core of a molecule (the scaffold) with a structurally different one, while preserving the spatial arrangement of key functional groups responsible for biological activity. nih.govuniroma1.it This can lead to compounds with novel intellectual property, improved physicochemical properties, and different side-effect profiles. uniroma1.it
Starting from the this compound scaffold, the goal would be to replace the central benzamide unit. The key is to maintain the relative orientation of the 2-chloro-4-nitrophenyl group and the pyridin-2-ylmethyl moiety. Computational modeling can be used to search for new scaffolds that can accommodate these side chains in a similar conformation. For example, an imidazopyridine scaffold could be replaced with a 1,2,4-triazolopyridine to block a site of metabolism and improve stability.
The table below presents hypothetical scaffold hops for the parent compound.
| Original Scaffold | New Scaffold | Example Hopped Structure | Rationale for Hopping |
| Benzamide | Pyrido[4,3-d]pyrimidine | 5-(2-chloro-4-nitrophenyl)-7-((pyridin-2-yl)methyl)pyrido[4,3-d]pyrimidin-6(5H)-one | Novel chemical space, altered ADME properties, potential for new protein interactions. |
| Benzamide | 1,2,4-Triazolopyridine | 5-(2-chloro-4-nitrophenyl)-7-((pyridin-2-yl)methyl)- chemrxiv.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine | Block potential sites of metabolism, improve metabolic stability. |
| Benzamide | Pyrazolo[4,3-c]pyridine | 1-(2-chloro-4-nitrophenyl)-3-((pyridin-2-yl)methyl)pyrazolo[4,3-c]pyridin-2(1H)-one | Explore new intellectual property, potentially improve solubility. |
Fragment-Based Drug Design and De Novo Design Approaches leveraging this compound Core
Fragment-Based Drug Design (FBDD)
Fragment-based drug design (FBDD) is a hit-identification strategy that begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.gov These hits are then optimized into more potent leads by either "growing" the fragment to occupy adjacent pockets, or by "linking" two or more fragments that bind to different sites. youtube.com
The core structure of this compound can be conceptually deconstructed into key fragments that could serve as starting points in an FBDD campaign.
Fragment 1: A pyridine-containing fragment (e.g., 2-(aminomethyl)pyridine).
Fragment 2: A substituted benzoic acid (e.g., 2-chloro-4-nitrobenzoic acid).
Fragment 3: A simple chloronitrobenzene.
In a hypothetical FBDD screen against a target protein, one might identify weak binding (typically in the high micromolar to millimolar range) of a pyridine-based fragment and a separate chloronitrobenzene fragment in adjacent binding pockets. High-resolution structural data, such as X-ray crystallography, would be crucial to visualize their binding modes. youtube.com
The subsequent step would be to link these fragments. A computational approach could suggest various linkers to bridge the two fragments, with the amide bond present in the original molecule being one possibility. This process might not only recreate the original lead but also inspire novel, more potent inhibitors with optimized linkers. Alternatively, if only one fragment hit is identified, a "fragment growing" strategy would be employed, where chemists systematically add functionality to the initial fragment to extend its interactions into the neighboring binding site. youtube.com
The table below illustrates a hypothetical FBDD linking strategy.
| Fragment A | Fragment B | Fragment A Affinity (Kd) | Fragment B Affinity (Kd) | Linked Compound | Linked Compound Affinity (Kd) | Ligand Efficiency |
| 2-(aminomethyl)pyridine | 2-chloro-4-nitrobenzoic acid | ~1.5 mM | ~0.8 mM | This compound | ~50 nM | High |
De Novo Design
De novo design utilizes computational algorithms to design a drug molecule from the ground up, based on the three-dimensional structure of the target's binding site. nih.gov Instead of screening existing compounds, these methods build new molecules atom-by-atom or by assembling pre-defined fragments within the active site.
The this compound structure can serve as an excellent reference or validation tool within a de novo design program. For instance, a program could be seeded with the pyridin-2-ylmethyl group as an anchor in one sub-pocket and the 2-chloro-4-nitrophenyl group in another. The algorithm would then explore a vast chemical space to find the most optimal, low-energy linkers to connect these two pieces. researchgate.net
The program might generate the original benzamide scaffold, validating its approach. More importantly, it could propose novel and more rigid scaffolds or linkers that offer better synthetic accessibility or improved physicochemical properties compared to the original lead. This approach leverages the structural information from the initial lead to explore a much wider range of chemical diversity in a rational, structure-guided manner.
Advanced Analytical and Bioanalytical Methodologies for 2 Chloro 4 Nitro N Pyridin 2 Ylmethyl Benzamide
Chromatographic Separation and Purification Techniques for 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide (e.g., HPLC, LC-MS/MS)
The separation, purification, and quantitative analysis of this compound rely on advanced chromatographic techniques, principally High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for ensuring the purity of the synthesized compound and for studying its behavior in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of benzamide (B126) derivatives. Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For compounds like this compound, a typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with additives like formic acid or phosphoric acid to improve peak shape and resolution. rsc.orgsielc.com The use of gradient elution, where the mobile phase composition is varied during the analysis, allows for the efficient separation of the target compound from starting materials, intermediates, and byproducts. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and structural confirmation. This hyphenated technique couples the separation power of HPLC with the precise detection and identification capabilities of mass spectrometry. rsc.org After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a tandem mass spectrometer. LC-MS/MS can operate in different modes, such as single ion monitoring (SIM) for enhanced sensitivity in quantitative analysis. nih.govspringernature.com The development of an LC-MS/MS method for N-alkyloxypyridinecarboximidamides, which are structurally related, has demonstrated successful application in monitoring synthesis processes. researchgate.net The selection of mobile phase components is critical; for instance, studies on related nitroaromatic compounds have shown that methanol can be superior to acetonitrile for both separation and sensitivity. rsc.org
The table below outlines typical parameters that would be considered when developing an HPLC or LC-MS/MS method for this compound, based on established methods for similar structures.
Table 1: Illustrative Chromatographic Conditions for Analysis
| Parameter | HPLC Method | LC-MS/MS Method |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Reversed-Phase C18 or Mixed-Mode |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Optimized gradient from low to high %B (e.g., 5% to 95% B) | Optimized gradient for efficient separation and ionization |
| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive or Negative Mode |
Development of High-Throughput Screening Assays for this compound and its Analogues
High-Throughput Screening (HTS) is a critical technology in drug discovery for rapidly evaluating large libraries of chemical compounds for a specific biological activity. nih.gov For this compound and its analogues, HTS assays can be developed to identify molecules with desired therapeutic effects, such as enzyme inhibition or modulation of cellular pathways. h1.co These assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) using automated robotic systems to handle liquids and readouts. axxam.com
The development of a successful HTS campaign involves creating assays that are sensitive, robust, and reproducible. axxam.com HTS methods can be broadly categorized into two main types: biochemical assays and cell-based assays. nih.gov
Biochemical Assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For instance, if the target of this compound were a specific kinase, a fluorescence-based assay could be developed. h1.co Common biochemical HTS formats include:
Fluorescence Resonance Energy Transfer (FRET): Measures the interaction between two molecules based on energy transfer between fluorescent dyes.
Fluorescence Polarization (FP): Detects changes in the rotation of a fluorescently labeled molecule upon binding to a target.
Time-Resolved Fluorescence (TRF): Uses long-lifetime fluorophores to reduce background interference.
Cell-Based Assays measure the effect of a compound on living cells, providing insights into its activity in a more physiologically relevant context. These assays can monitor various cellular responses, including cell viability, gene expression (using reporter genes), or changes in second messenger levels. nih.gov For screening analogues of this compound, a cell-based assay could be designed to measure its impact on a specific signaling pathway implicated in a disease. axxam.it High-content screening (HCS), an advanced form of cell-based screening, uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. nih.gov
The table below summarizes potential HTS strategies for the target compound and its analogues.
Table 2: High-Throughput Screening Strategies
| Assay Type | Principle | Potential Application for Analogues |
|---|---|---|
| Biochemical | Measures direct interaction with a purified target (e.g., enzyme, receptor). | Identify potent and selective inhibitors of a specific enzyme by measuring changes in fluorescence or luminescence. |
| Cell-Based (Reporter Gene) | Measures changes in the expression of a reporter gene (e.g., luciferase) linked to a specific promoter. | Screen for compounds that activate or inhibit a particular cellular signaling pathway. |
| Cell-Based (Viability) | Quantifies the number of living cells after compound treatment. | Identify analogues with cytotoxic effects against cancer cell lines or those with protective effects in models of neurodegeneration. |
| High-Content Screening (HCS) | Automated microscopy to quantify multiple phenotypic changes in cells. | Assess complex cellular responses such as changes in morphology, protein localization, or organelle health. |
Spectroscopic Methods for In Situ Reaction Monitoring of this compound Synthesis
In situ reaction monitoring provides real-time data on the progress of a chemical synthesis, enabling precise control over reaction conditions and a deeper understanding of reaction kinetics and mechanisms. spectroscopyonline.com For the synthesis of this compound, which typically involves the amidation of 2-chloro-4-nitrobenzoic acid or its activated derivative, several spectroscopic techniques can be employed.
Traditionally, the progress of such reactions is monitored offline using Thin Layer Chromatography (TLC) or HPLC, where samples are periodically withdrawn for analysis. researchgate.netnih.gov However, in situ methods offer significant advantages by avoiding sampling and providing continuous data.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are powerful vibrational spectroscopy techniques for monitoring chemical reactions. By inserting a probe directly into the reaction vessel, one can track the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For example, in the synthesis of the target compound, FT-IR could monitor the disappearance of the carbonyl stretch of an acyl chloride intermediate and the appearance of the characteristic amide I and amide II bands of the this compound product. Raman spectroscopy is particularly useful for reactions in aqueous media and can provide complementary information. geochemicalperspectivesletters.orgresearchgate.net Recent studies have used in situ Raman to identify marker bands that characterize reaction progress and product yield in the synthesis of complex molecules. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be adapted for online reaction monitoring. Flow-NMR setups or the use of probes directly in the reactor allow for the tracking of key species. For this specific synthesis, ¹H NMR could follow the characteristic shifts of the aromatic and methylene protons as the starting materials are converted into the final product. mdpi.com
The table below compares the applicability of different spectroscopic methods for monitoring this synthesis.
Table 3: Comparison of In Situ Spectroscopic Monitoring Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| FT-IR Spectroscopy | Changes in functional groups (e.g., C=O, N-H). | Fast, provides real-time kinetic data, widely available. | Can be sensitive to water; spectral overlap can be an issue. |
| Raman Spectroscopy | Complementary vibrational information; good for symmetric bonds. | Insensitive to water, can be used with fiber optic probes, non-invasive. geochemicalperspectivesletters.org | Weaker signal than IR; fluorescence can interfere. |
| NMR Spectroscopy | Detailed structural information, quantification of reactants and products. | Highly specific, provides unambiguous structural data. | Lower sensitivity, more expensive equipment, requires specific setup (e.g., flow tube). |
| UV-Vis Spectroscopy | Changes in chromophores. | Simple, inexpensive, good for tracking conjugated systems. | Less structural information, limited to reactions involving chromophoric changes. |
Application of Microfluidics and Lab-on-a-Chip Technologies for this compound Analysis
Microfluidics and lab-on-a-chip (LOC) technologies involve the manipulation of minute fluid volumes within channels of micrometer dimensions. neuroquantology.com These platforms offer significant advantages for chemical analysis and synthesis, including drastically reduced consumption of reagents and samples, faster analysis times, improved heat and mass transfer, and the potential for high-throughput automation and parallelization. nih.govwhmicro.com
For the analysis of this compound, microfluidic devices can be designed to perform several laboratory functions on a single chip. mdpi.comresearchgate.net
Microfluidic Synthesis and Analysis: Microreactors can be used for the synthesis of the target compound. The precise control over reaction parameters in a microfluidic system can lead to higher yields, improved purity, and safer reaction conditions compared to traditional batch synthesis. elveflow.com Downstream of the synthesis module, the chip can integrate purification (e.g., micro-scale liquid-liquid extraction) and analytical components (e.g., electrophoresis or chromatography channels) for real-time quality control. youtube.com
High-Throughput Analysis: LOC devices are well-suited for high-throughput analysis. By creating arrays of parallel microchannels, multiple samples or different experimental conditions can be analyzed simultaneously. This is particularly valuable for screening libraries of analogues or for formulation studies. The integration of sensitive detectors, such as electrochemical sensors or connections to mass spectrometers, further enhances the analytical power of these miniaturized systems. nih.govacs.org
Pharmacokinetic and Toxicological Studies: Advanced LOC systems, often called "organs-on-a-chip," can be used to study the metabolism and potential toxicity of the compound and its analogues. mdpi.comresearchgate.net These devices contain cultured human cells in microfluidic environments that mimic the function of human organs, providing a more relevant in vitro model for predicting a drug's behavior in the human body. whmicro.com
The table below highlights potential applications of microfluidic technologies in the context of this compound.
Table 4: Potential Applications of Microfluidics and Lab-on-a-Chip
| Application Area | Microfluidic Approach | Key Advantages |
|---|---|---|
| Chemical Synthesis | Continuous-flow microreactor for amidation reaction. | Enhanced reaction control, higher yield and purity, improved safety, rapid optimization. elveflow.com |
| Reaction Analysis | On-chip integration of synthesis with separation (e.g., micro-HPLC) and detection. | Real-time monitoring, reduced sample handling, automated quality control. |
| High-Throughput Screening | Droplet-based microfluidics to encapsulate single cells or reactions in picoliter volumes. | Massive parallelization, reduced reagent cost, screening millions of samples quickly. nih.gov |
| Metabolism Studies | "Liver-on-a-chip" device with cultured hepatocytes to study metabolic pathways. | More physiologically relevant in vitro data, reduced need for animal testing. researchgate.net |
Potential Academic Applications and Future Research Directions of 2 Chloro 4 Nitro N Pyridin 2 Ylmethyl Benzamide
Development of 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide as a Molecular Probe for Specific Biological Pathways
The unique combination of a nitroaromatic ring and a pyridine (B92270) group within a single molecular entity makes this compound an intriguing candidate for development as a molecular probe. The nitro group is a well-known electron-withdrawing group that can modulate the photophysical properties of a molecule, often acting as a fluorescence quencher or participating in the formation of push-pull chromophores sensitive to their local environment.
Exploration of this compound in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)
In the realm of materials science, the structure of this compound is rich with functionalities conducive to the formation of ordered supramolecular structures. The amide linkage is a robust hydrogen-bond donor (N-H) and acceptor (C=O), capable of forming strong, directional intermolecular interactions that can guide self-assembly into tapes, sheets, or more complex architectures.
Analysis of crystal structures of related nitrobenzamides reveals the prevalence of intermolecular C-H···O hydrogen bonds involving the nitro groups, which link molecules into extended networks. nih.gov It is highly probable that this compound would engage in similar interactions, complemented by potential π-π stacking between its aromatic rings. The interplay of these non-covalent forces could be harnessed to create novel materials with tailored electronic or optical properties. The pyridine ring also offers a handle for coordination chemistry, allowing the molecule to act as a ligand in the construction of metal-organic frameworks (MOFs) or coordination polymers.
| Structural Motif | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |
|---|---|---|
| Amide (-CONH-) | N-H···O=C Hydrogen Bonding | Formation of 1D chains or 2D sheets |
| Nitro Group (-NO₂) | C-H···O Hydrogen Bonding | Cross-linking of primary structural motifs nih.gov |
| Pyridine Ring | N···H Hydrogen Bonding, Metal Coordination | Directional control, formation of coordination polymers |
| Aromatic Rings | π-π Stacking | Stabilization of layered structures |
Role of this compound as a Synthetic Precursor for Novel Chemical Entities
The title compound is a versatile platform for the synthesis of new molecules, owing to several reactive sites within its structure. Standard synthetic routes to benzamides typically involve the coupling of an activated carboxylic acid, such as 2-chloro-4-nitrobenzoyl chloride, with an amine, in this case, (pyridin-2-yl)methanamine. mdpi.comnih.gov Once formed, the compound can undergo a variety of transformations.
The nitro group is readily reduced to an amine, a key functional group that opens up a vast chemical space. This resulting amino group can be acylated, alkylated, or diazotized to introduce a wide range of other functionalities. The chlorine atom on the benzamide (B126) ring is activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by various nucleophiles to generate further derivatives. The pyridine nitrogen can be oxidized to an N-oxide or alkylated to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule. mdpi.com
| Reactive Site | Reaction Type | Potential Product Class |
|---|---|---|
| Nitro Group | Reduction (e.g., with SnCl₂, H₂/Pd) | Anilines |
| Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers |
| Pyridine Nitrogen | Alkylation, Oxidation (e.g., with m-CPBA) | Pyridinium Salts, Pyridine-N-oxides |
| Amide Bond | Hydrolysis (acidic or basic) | Carboxylic Acids and Amines |
Interdisciplinary Research Opportunities for this compound in Chemical Biology and Beyond
The structural components of this compound are associated with a range of biological activities, suggesting significant potential for interdisciplinary research. For instance, a closely related sulfonamide analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated antileishmanial activity, indicating that the N-(pyridin-2-ylmethyl) moiety can be a key pharmacophore for targeting protozoan parasites. nih.gov
Furthermore, other benzamide derivatives containing an N-(pyridin-ylmethyl) group have been identified as potent inhibitors of viral fusion processes and as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase, highlighting the therapeutic potential of this scaffold in virology and oncology. nih.govacs.org The broad bioactivity of pyridine-containing compounds is well-established, with applications including antimicrobial, antiviral, and antitumor agents. mdpi.com This body of evidence strongly supports the investigation of this compound and its derivatives against a wide spectrum of biological targets.
Future Prospects in Ligand Design and Target Validation Leveraging the this compound Scaffold
The this compound scaffold represents a promising starting point for future ligand design and drug discovery efforts. Its modular nature allows for systematic chemical modifications to optimize binding affinity and selectivity for specific biological targets. Computational methods, such as molecular docking, which have been successfully applied to analogous benzamide series, could be employed to screen virtual libraries of derivatives against known protein structures and identify high-priority targets for synthesis and biological evaluation. nih.gov
Future research should focus on synthesizing a focused library of compounds based on this scaffold, varying the substituents on both the benzamide and pyridine rings. These compounds could then be screened against diverse biological targets, including kinases, viral proteins, and microbial enzymes, based on the activities observed in structurally related molecules. nih.govacs.org This rational, structure-based approach, combined with the inherent "drug-like" properties of the benzamide and pyridine cores, positions this compound as a valuable scaffold for the development of next-generation therapeutic agents and chemical tools.
| Related Compound/Scaffold | Shared Structural Motif | Reported Biological Activity | Reference |
|---|---|---|---|
| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | N-(pyridin-2-ylmethyl) | Antileishmanial | nih.gov |
| N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | N-(pyridinylmethyl)benzamide | VEGFR Tyrosine Kinase Inhibitor | nih.gov |
| N-[(Thiophen-3-yl)methyl]benzamides | N-(heteroaryl-methyl)benzamide | Influenza Virus Fusion Inhibitor | acs.org |
| N-Alkyl Nitrobenzamides | Nitrobenzamide | Antimycobacterial | mdpi.com |
Q & A
Basic: What are the standard synthetic routes for preparing 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide, and how are yields optimized?
Answer:
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Nucleophilic substitution : Reacting 2-chloro-4-nitrobenzoyl chloride with 2-(aminomethyl)pyridine under basic conditions (e.g., pyridine or triethylamine) to form the amide bond .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves purity. Yields (~50-60%) can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and reaction time (12-24 hours at 0-5°C) .
- Yield-limiting factors : Competing hydrolysis of the acyl chloride or incomplete amine activation. Monitoring via TLC (eluent: ethyl acetate/hexane, 3:7) ensures reaction progression .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Key peaks include the pyridyl methylene proton (δ ~4.8 ppm, singlet) and the nitro group’s aromatic proton (δ ~8.4 ppm, doublet). Carbonyl (C=O) appears at δ ~165 ppm in 13C NMR .
- Elemental analysis : Validate empirical formula (C₁₃H₁₀ClN₃O₃) with ≤0.3% deviation in C/H/N content .
- Melting point : Sharp m.p. (~170-175°C) confirms purity; deviations >2°C suggest impurities requiring column chromatography .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Answer:
- Data collection : Use a single-crystal diffractometer (e.g., Rigaku Spider) with Mo-Kα radiation (λ = 0.71073 Å). Mercury CSD 2.0 assists in visualizing packing patterns and hydrogen-bonding networks .
- Refinement : SHELXL refines atomic positions via least-squares minimization. Key parameters: R1 < 0.05 for high-resolution data (<1.0 Å), and thermal displacement (Ueq) consistency for non-H atoms .
- Ambiguity resolution : Compare experimental bond lengths/angles with DFT-optimized models (e.g., Gaussian 16) to validate nitro group orientation and amide planarity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
- Dose-response profiling : Perform IC₅₀ assays across multiple concentrations (1 nM–100 µM) to distinguish specific inhibition from off-target effects .
- Control experiments : Include known inhibitors (e.g., MAO-A/MAO-B inhibitors) to validate assay conditions. Use isogenic cell lines to isolate cytotoxicity mechanisms .
- Statistical validation : Apply ANOVA with post-hoc Duncan’s test (p < 0.05) to assess reproducibility across ≥6 replicates .
Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core modifications : Replace the pyridylmethyl group with bulkier substituents (e.g., 4-chlorophenyl) to assess steric effects on target binding. The nitro group’s electron-withdrawing nature can be modulated via reduction to amine for redox-sensitive targets .
- Bioisosteres : Substitute the benzamide with sulfonamide or urea groups to improve solubility while retaining H-bonding capacity .
- Computational docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., bacterial acps-pptase), focusing on π-π stacking (pyridine ring) and H-bonding (amide) interactions .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Answer:
- Temperature control : Maintain reaction at 0-5°C during acyl chloride addition to minimize hydrolysis .
- Catalyst screening : Test coupling agents (e.g., HOBt/EDC vs. DCC) to reduce racemization or dimerization .
- In-line monitoring : Use FTIR to track acyl chloride consumption (C=O stretch at ~1800 cm⁻¹) and optimize quenching .
Basic: What are the hypothesized biochemical targets of this compound based on structural analogs?
Answer:
- Enzyme inhibition : Analogous benzamides target acps-pptase (involved in bacterial lipid biosynthesis) and monoamine oxidases (MAOs) via competitive binding to flavin cofactors .
- Receptor modulation : Pyridine-containing analogs interact with G-protein-coupled receptors (GPCRs), particularly adenosine A₂A, due to π-stacking with transmembrane helices .
Advanced: How should researchers address solubility challenges in in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) to prevent precipitation .
- Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether to improve aqueous solubility .
- Surfactant addition : Include Tween-80 (0.01% w/v) in cell culture media to enhance dispersion .
Advanced: What computational methods predict the compound’s physicochemical properties?
Answer:
- QSAR models : Use Molinspiration or SwissADME to calculate logP (~2.5), polar surface area (~90 Ų), and bioavailability .
- Molecular dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess stability of nitro group hydration shells .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict vibrational spectra (IR) and electrostatic potential maps .
Advanced: How can thermal degradation pathways be analyzed during differential scanning calorimetry (DSC)?
Answer:
- Heating protocols : Use slow ramp rates (5°C/min) under N₂ to observe endothermic events (melting) and exothermic decomposition (>200°C) .
- Kinetic analysis : Apply the Kissinger method to activation energy (Ea) calculations from multiple heating rates. Degradation likely involves nitro group elimination followed by amide cleavage .
- Complementary techniques : Pair with TGA-MS to identify gaseous byproducts (e.g., NO₂, CO) during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
